molecular formula C14H21NO2 B13194303 N-cyclohexyl-3,4-dimethoxyaniline

N-cyclohexyl-3,4-dimethoxyaniline

Cat. No.: B13194303
M. Wt: 235.32 g/mol
InChI Key: GWOHYZFUKIKVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3,4-dimethoxyaniline is an organic compound with the molecular formula C14H21NO2. It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclohexyl group and the aromatic ring is substituted with two methoxy groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-3,4-dimethoxyaniline can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxyaniline with cyclohexanone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of 3,4-dimethoxyaniline attacks the carbonyl carbon of cyclohexanone, followed by dehydration to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,4-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclohexyl-3,4-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,4-dimethoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s electronic properties, affecting its binding affinity and specificity for molecular targets. The cyclohexyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3,4-dimethoxyaniline is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-cyclohexyl-3,4-dimethoxyaniline

InChI

InChI=1S/C14H21NO2/c1-16-13-9-8-12(10-14(13)17-2)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3

InChI Key

GWOHYZFUKIKVAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.